FAAH inhibitor 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

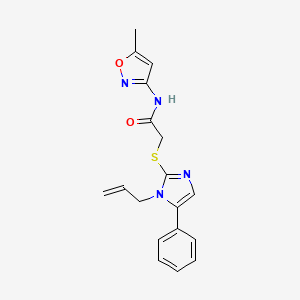

FAAH inhibitor 1 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a primary degradative enzyme for endocannabinoids . FAAH has attracted attention as a significant molecular target for developing new therapies for neuropsychiatric and neurological diseases, including chronic pain .

Synthesis Analysis

The synthesis of FAAH inhibitors involves the use of chemical graph mining, quantitative structure–activity relationship (QSAR) modeling, and molecular docking techniques . The process involves a multi-step screening protocol to identify repurposable drugs as FAAH inhibitors .

Molecular Structure Analysis

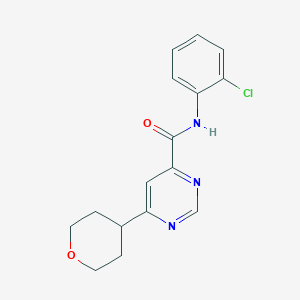

FAAH inhibitor 1 is a carbamate compound . Molecular docking studies indicate that FAAH inhibitors interact with the enzyme mostly non-covalently through shape complementarity to the large substrate-binding pocket in the active site .

Chemical Reactions Analysis

FAAH inhibitors were found to inhibit FAAH by a covalent, irreversible mechanism involving the carbamylation of FAAH’s catalytic S241 nucleophile .

科学的研究の応用

Pain Management and Analgesic Properties

FAAH inhibitors, such as URB597, have been studied extensively for their potential in pain management. These inhibitors work by elevating the levels of endocannabinoids, which are involved in modulating pain perception. Chronic pre-treatment with FAAH inhibitors has been evaluated for their effectiveness in inflammatory pain behavior, suggesting a potential role in chronic pain management. However, it's important to note that the efficacy can vary depending on the specific conditions and types of pain being targeted (Okine et al., 2012).

Therapeutic Potential in CNS Disorders

The inhibition of FAAH has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in rodent models. This makes FAAH inhibitors a potential therapeutic target for a range of central nervous system disorders. Such inhibitors have been shown to act without the undesirable side effects often observed with direct cannabinoid receptor agonists (Ahn et al., 2007).

Role in Endocannabinoid Modulation

FAAH is a key enzyme in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, there is an increase in the levels of these endocannabinoids, which can have various protective roles in the body. This modulation is considered beneficial in pathological conditions, offering a therapeutic angle for FAAH inhibitors (Di Marzo & Maccarrone, 2008).

Development of Selective Inhibitors

Research has focused on developing FAAH inhibitors that are not only potent but also selective, to ensure targeted therapeutic effects with minimal off-target interactions. The development of such inhibitors, such as PF-04457845, has shown promise in providing efficacy comparable to traditional analgesics in animal models of inflammatory pain, with the added advantage of being orally bioavailable (Johnson et al., 2011).

Exploration of Reversible Inhibitors

Studies have also delved into reversible inhibitors of FAAH, aiming to achieve an optimal balance between efficacy and safety. Reversible inhibitors can provide analgesic effects while reducing the risk of long-term side effects associated with irreversible inhibition. Such advances offer a more controlled approach to modulating FAAH activity (Lichtman et al., 2004).

Insights into Molecular Mechanisms and Structure-Activity Relationships

Ongoing research in FAAH inhibitors includes understanding their molecular mechanisms, structure-activity relationships, and the development of novel scaffolds. This research aims to optimize the pharmacodynamic and pharmacokinetic properties of FAAH inhibitors, further refining their therapeutic potential (Mor et al., 2004).

作用機序

将来の方向性

FAAH inhibitors have shown promise in the treatment of chronic pain and other neuropsychiatric and neurological diseases . Future research will likely focus on confirming the biological activity of FAAH inhibitors through in vitro and in vivo studies . There is also potential for studying these compounds as combined FAAH-1-COX inhibitors .

特性

IUPAC Name |

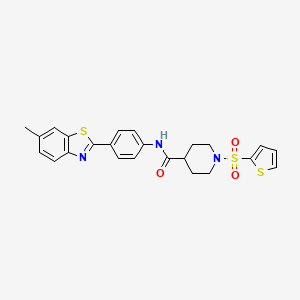

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKSFUEBSXSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)